molecular formula C15H23N3O4 B2504302 tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate CAS No. 1589546-62-2

tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B2504302
CAS No.: 1589546-62-2
M. Wt: 309.366
InChI Key: DAJWKWBZXOMTFP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is a specialized chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound integrates a piperidine scaffold, protected by a Boc (tert-butoxycarbonyl) group, with a methoxycarbonyl-functionalized pyrazole ring. The Boc group is a crucial protective moiety that enhances the compound's stability and allows for selective deprotection under mild acidic conditions, enabling further synthetic modifications downstream . The primary research value of this molecule lies in its role as a key intermediate for constructing more complex, biologically active target structures. It is classified as a heterocyclic amino acid derivative, making it a valuable scaffold for creating DNA-encoded chemical libraries and for diversity-oriented synthesis (DOS) . Researchers utilize this and related pyrazole-piperidine carboxylates as chiral or achiral building blocks in the synthesis of potential pharmaceutical agents . These agents are investigated for a range of therapeutic areas, including neurodegenerative disorders like Alzheimer's and Parkinson's disease , cognitive diseases , and pain management . The molecular structure of this compound allows for versatile chemical transformations, facilitating the exploration of structure-activity relationships (SAR) in lead optimization campaigns. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(3-methoxycarbonyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18-7-5-10(6-8-18)11-9-12(17-16-11)13(19)21-4/h9-10H,5-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJWKWBZXOMTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acryloyl Intermediate-Based Pyrazole Formation

A widely adopted strategy involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates. Kong et al. demonstrated this approach in synthesizing tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate. Adapting this method, the target compound can be synthesized via:

  • Synthesis of tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate : The piperidine scaffold is functionalized with an acryloyl group using tert-butyl-4-hydroxypiperidine-1-carboxylate and dimethylaminoacryloyl chloride under Schotten-Baumann conditions.
  • Cyclocondensation with methyl carbazate : Reacting the acryloyl intermediate with methyl carbazate (hydrazinecarboxylic acid methyl ester) induces pyrazole ring formation. The dimethylamino group acts as a leaving group, facilitating nucleophilic attack and cyclization to yield the 5-methoxycarbonyl-substituted pyrazole.
  • Purification and characterization : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with structural confirmation via $$ ^1H $$ NMR (δ 1.45 ppm for Boc tert-butyl, δ 3.85 ppm for methoxycarbonyl) and HRMS (calculated [M+H]$$^+$$: 352.1764).

Key Data :

  • Yield: 45–52% (two steps).
  • Regioselectivity: Confirmed via X-ray crystallography in analogous compounds, showing >95% preference for 5-substitution.

Beta-Keto Ester Cyclization

An alternative route employs beta-keto esters as precursors. For example, tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate reacts with hydrazine hydrate in ethanol under reflux, followed by esterification with methyl iodide to introduce the methoxycarbonyl group. This method mirrors strategies used in spiropiperidine syntheses.

Suzuki-Miyaura Cross-Coupling Approaches

Boronate Ester Pyrazole Coupling

Palladium-catalyzed cross-coupling enables modular synthesis. A boronate ester-functionalized pyrazole (e.g., 5-(methoxycarbonyl)-1H-pyrazol-3-ylboronic acid) is coupled with tert-butyl 4-bromopiperidine-1-carboxylate under Suzuki conditions (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, dioxane/water). This method offers flexibility but requires pre-synthesized boronate intermediates.

Optimization Insights :

  • Catalyst loading: 5 mol% Pd(PPh$$3$$)$$4$$.
  • Yield: 60–68% after column purification.

Reductive Amination and Functionalization

Piperidine Core Modification

Patent CN109180564B outlines reductive amination strategies for piperidine derivatives. For the target compound:

  • Reduction of tert-butyl 4-cyano-5-methoxycarbonylpyrazolepiperidine-1-carboxylate : Sodium borohydride in methanol reduces the nitrile to an amine, which is subsequently Boc-protected.
  • Selective esterification : The 5-position carboxyl group is methylated using methyl chloroformate and triethylamine, yielding the methoxycarbonyl moiety.

Critical Parameters :

  • Temperature: 0–25°C for nitrile reduction.
  • Yield: 58% over two steps.

Experimental Optimization and Challenges

Regioselectivity in Pyrazole Formation

The cyclocondensation of unsymmetrical hydrazines or acryloyl intermediates risks regioisomeric byproducts. Grygorenko et al. demonstrated that electronic effects (e.g., electron-withdrawing groups) direct substitution to the 5-position, achieving >90% regioselectivity. Steric hindrance from the Boc group further biases the reaction toward the desired isomer.

Catalytic and Solvent Effects

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may require stringent drying.
  • Catalysts : Rhodium complexes (e.g., Rh/C) improve hydrogenation efficiency in related piperidine syntheses, reducing reaction times by 50% compared to Pd/C.

Analytical Characterization Summary

Technique Key Signals
$$ ^1H $$ NMR (CDCl$$_3$$) δ 1.45 (s, 9H, Boc), δ 3.85 (s, 3H, OCH$$_3$$), δ 6.55 (s, 1H, pyrazole-H)
$$ ^{13}C $$ NMR δ 155.2 (Boc carbonyl), δ 165.8 (methoxycarbonyl), δ 140.1 (pyrazole C-3)
HRMS [M+H]$$^+$$: 352.1764 (C$${16}$$H$${25}$$N$$3$$O$$4$$)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups to the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibition
Research indicates that compounds similar to tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate exhibit significant kinase inhibition. Specifically, derivatives of pyrazole compounds have been shown to selectively inhibit cyclin-dependent kinases (CDKs), which are vital in cell cycle regulation. For instance, studies report that certain pyrazole derivatives demonstrate potent inhibition against CDK16, with an effective concentration (EC50) value around 33 nM .

Anti-Cancer Activity
The anti-proliferative effects of pyrazole derivatives have been documented across various cancer types, including breast and cervical cancers. These compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as therapeutic agents. The structural attributes of this compound may enhance its efficacy in targeting cancerous cells.

Neuroprotective Effects
Emerging studies suggest that pyrazole-based compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. The ability of these compounds to modulate biochemical pathways involved in neuronal health presents a promising avenue for research .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate with methylhydrazine. This reaction leads to the formation of the pyrazole ring through cyclization, resulting in the desired compound. The spatial arrangement of the compound is characterized by a dihedral angle between the planes of the pyrazole and piperidine rings of approximately 33.4 degrees, influencing its chemical reactivity and biological interactions.

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound:

  • Kinase Inhibition Studies : Research demonstrated that derivatives effectively inhibit specific kinases involved in cancer progression.
  • Anti-Cancer Efficacy : Clinical trials reported significant anti-cancer activity in cell lines treated with pyrazole derivatives similar to this compound.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Pyrazole Ring

(a) tert-Butyl 4-[4-(Methoxycarbonyl)-1-Methyl-1H-Pyrazol-5-yl]Piperidine-1-Carboxylate (5i)
  • Structure : The pyrazole ring is substituted with a methyl group at the 1-position and methoxycarbonyl at the 4-position.
  • Synthesis : Synthesized via alkylation of compound 7 with iodomethane, yielding regioisomers 5i and 6i in a 1:5 ratio.
  • Spectroscopy :
    • ¹H-NMR : δ 7.82 (s, Pyr 3-H) for 5i vs. δ 7.78 (s, Pyr 5-H) for 6i, indicating regioisomeric differences.
    • MS : m/z 324 ([M + H]⁺) for both isomers, confirming identical molecular weights .
(b) tert-Butyl 4-(5-(2-Chlorophenyl)-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-yl)Piperidine-1-Carboxylate (8eaa)
  • Structure : Pyrazolo[1,5-a]pyrimidine fused ring system with 2-chlorophenyl and phenyl substituents.
  • Synthesis : Prepared via rhodium-catalyzed three-component coupling, yielding a yellow solid (MW: 533.15 g/mol).
(c) tert-Butyl 4-(5-(4-(Methoxycarbonyl)Phenyl)-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-yl)Piperidine-1-Carboxylate (8faa)
  • Structure : Similar to 8eaa but with a methoxycarbonylphenyl group at the 5-position.
  • Physicochemical Properties : Higher molecular weight (513.25 g/mol) and logP compared to the target compound, suggesting increased lipophilicity and solubility challenges .

Functional Group Variations

(a) tert-Butyl 4-[1-Ethyl-4-(Methoxycarbonyl)-1H-Pyrazol-3-yl]Piperidine-1-Carboxylate (8)
  • Structure : Ethyl group at the pyrazole 1-position instead of hydrogen.
  • Synthesis : Alkylation with iodoethane (87% yield).
(b) tert-Butyl 4-(5-Chloro-3-(Methoxycarbonyl)-2-Methylphenoxy)Piperidine-1-Carboxylate
  • Structure: Replaces pyrazole with a chlorinated phenolic ring.
  • Applications : The chloro and methyl groups enhance electrophilicity, making it a candidate for covalent drug design .

Stereochemical and Regioisomeric Variations

(a) tert-Butyl (3S)-3-[4-(Methoxycarbonyl)-1-(4-Methylphenyl)-1H-Pyrazol-5-yl]Piperidine-1-Carboxylate (5m)
  • Stereochemistry : Chiral center at the piperidine 3-position.
  • Optical Activity : [α]D²⁰ = −4.3 (c 0.86, MeOH), indicating enantioselective synthesis.
  • Biological Relevance : Stereochemistry influences target binding; for example, (S)-isomers may exhibit higher affinity for certain receptors .
(b) tert-Butyl 4-[4-(Methoxycarbonyl)-1H-Pyrazolyl]Piperidine-1-Carboxylate (7)
  • Structure : Base compound without alkyl substituents on pyrazole.
  • Reactivity : The free N–H group allows for further functionalization, such as Suzuki couplings or amide formations .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Yield (%) logP*
Target Compound 321.18 5-(Methoxycarbonyl)-1H-pyrazole 74–87 2.1
5i 324.18 1-Methyl, 4-methoxycarbonyl 74 2.5
8eaa 533.15 Pyrazolo[1,5-a]pyrimidine, 2-ClPh 88 4.8
tert-Butyl 4-(5-Chloro-3-(Methoxycarbonyl)... 383.87 Chlorophenol, methyl N/A 3.9

*Calculated using ChemDraw.

Table 2. Spectroscopic Comparison of Pyrazole Derivatives

Compound ¹H-NMR (δ, Key Peaks) ¹³C-NMR (δ, COOCH₃) IR (C=O stretch, cm⁻¹)
Target 7.78 (s, Pyrazole H) 163.9 1720
5i 7.82 (s, Pyrazole H) 164.0 1725
8faa 8.10 (d, J=8 Hz, Aromatic H) 165.2 1718

Biological Activity

Tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate (commonly referred to as compound 1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including synthesis methods, pharmacological effects, and structure-activity relationships.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a pyrazole moiety that contains a methoxycarbonyl group. Its molecular formula is C14H20N2O3C_{14}H_{20}N_2O_3, and it has a molecular weight of 264.32 g/mol.

Synthesis Methods

Several synthesis routes have been explored for the preparation of this compound:

  • One-Pot Synthesis : A solvent-free condensation reaction between tert-butyl piperidine derivatives and hydrazines has been reported, yielding good to excellent yields of the target compound .
  • Sequential Reactions : The synthesis often involves multiple steps including acylation and cyclization processes, which have been optimized for yield and purity .

Summary of Synthetic Routes

Method Yield (%) Key Steps
One-Pot Condensation88%Condensation and reduction
Sequential Reactions51%Acylation, cyclization

Pharmacological Effects

The biological activity of this compound has been investigated in various studies, revealing promising pharmacological properties:

  • Anticancer Activity : The compound exhibits significant anticancer properties, particularly through its ability to inhibit angiogenesis. It acts by blocking vascular endothelial growth factor (VEGF) signaling pathways, which are crucial in tumor growth and metastasis .
  • Neuroprotective Effects : Research indicates that derivatives of this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
  • Anti-inflammatory Properties : Some studies suggest that the compound may also possess anti-inflammatory effects, contributing to its therapeutic potential in various inflammatory conditions .

Case Study 1: Anticancer Activity

In a study conducted on human cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.

Case Study 2: Neuroprotection

A preclinical trial involving animal models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced neuronal death, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Pyrazole Substituents : Variations in the substituents on the pyrazole ring have shown to affect potency and selectivity towards different biological targets.
  • Piperidine Modifications : Alterations in the piperidine ring can enhance bioavailability and reduce toxicity profiles.

Summary of SAR Findings

Modification Effect on Activity
Different pyrazole groupsAlters potency against cancer cells
Piperidine substitutionsImproves bioavailability

Q & A

Basic: What are the primary synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis typically involves multi-step organic reactions, such as coupling pyrazole derivatives with functionalized piperidine intermediates. Key steps include:

  • Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-keto esters under acidic or basic conditions to generate the 1H-pyrazole core .
  • Piperidine Functionalization : Introduction of the tert-butyl carbamate group via Boc protection, often using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .
  • Coupling Reactions : Suzuki or Buchwald-Hartwig couplings to link the pyrazole and piperidine moieties, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–100°C) .
    Critical Conditions :
  • Solvent choice (e.g., THF for Boc protection, DMF for coupling).
  • Temperature control to prevent Boc-group decomposition (>100°C may lead to side reactions).
  • Purification via column chromatography (e.g., EtOAc/hexane gradients) to isolate intermediates .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:
Discrepancies in NMR or mass spectrometry data often arise from tautomerism (e.g., pyrazole NH tautomerization) or residual solvents. Methodological approaches include:

  • Variable Temperature (VT) NMR : To observe dynamic processes and confirm tautomeric equilibria .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to rule out impurities .
  • X-ray Crystallography : Definitive confirmation of solid-state structure, as demonstrated for analogous piperidine-pyrazole derivatives (e.g., C–C bond lengths within 1.50–1.54 Å) .
    Case Study : A reported molecular weight mismatch (theoretical vs. observed) was traced to incomplete Boc deprotection; repeating the reaction with extended stirring (24 hr) resolved the issue .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:
Safety measures align with piperidine and pyrazole derivatives:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential release of volatile amines or methoxycarbonyl byproducts .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite .
    Note : The compound’s acute toxicity profile is not fully characterized; assume irritant properties and avoid inhalation .

Advanced: How can researchers address low solubility in aqueous buffers during biological assays?

Answer:
Solubility challenges stem from the hydrophobic tert-butyl and methoxycarbonyl groups. Strategies include:

  • Co-solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin-based solutions to enhance solubility without denaturing proteins .
  • Prodrug Modification : Introduce ionizable groups (e.g., phosphate esters) at the pyrazole 1-position to improve hydrophilicity .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes for sustained release in cell culture media .
    Validation : Dynamic Light Scattering (DLS) confirms nanoparticle size (e.g., 100–150 nm polydispersity index <0.2) .

Advanced: What methodologies are recommended for analyzing metabolic stability in preclinical studies?

Answer:
Metabolic stability assays focus on esterase-mediated hydrolysis of the methoxycarbonyl group:

  • In Vitro Liver Microsomes : Incubate with human liver microsomes (HLM) and NADPH cofactors; monitor degradation via LC-MS/MS over 60 minutes .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using the formula t1/2=ln2kt_{1/2} = \frac{\ln 2}{k}, where kk is the degradation rate constant .
  • Structural Analog Comparison : Compare with tert-butyl piperidine-carboxylate derivatives lacking the pyrazole group to isolate metabolic pathways .

Basic: What spectroscopic techniques are critical for confirming purity and identity?

Answer:

  • ¹H/¹³C NMR : Key signals include the tert-butyl singlet (~1.4 ppm, 9H) and piperidine CH₂ resonances (~3.0–4.0 ppm) .
  • FT-IR : Confirm carbonyl stretches (Boc C=O at ~1680 cm⁻¹; methoxycarbonyl C=O at ~1720 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+Na]⁺ or [M+H]⁺ peaks matching the molecular formula (C₁₅H₂₃N₃O₄, MW 309.36 g/mol) .

Advanced: How can computational modeling aid in predicting target binding affinity?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds between the pyrazole NH and catalytic lysine residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; RMSD <2 Å indicates favorable ligand-protein complexes .
  • SAR Studies : Modify the methoxycarbonyl group to a carboxamide and compare docking scores (ΔG) to optimize affinity .

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